

# An In-Depth Technical Guide to 4-Hydroxy-3-nitrobenzyl Alcohol

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## Compound of Interest

Compound Name: *4-Hydroxy-3-nitrobenzyl alcohol*

Cat. No.: *B1295448*

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## Introduction

**4-Hydroxy-3-nitrobenzyl alcohol**, a substituted aromatic compound, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its chemical structure, featuring a hydroxyl group, a nitro group, and a benzyl alcohol moiety, provides a versatile scaffold for the synthesis of more complex molecules, including antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential role in relevant biological signaling pathways.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Hydroxy-3-nitrobenzyl alcohol** is presented in the table below, facilitating easy reference and comparison.

Property	Value	Reference
Chemical Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	169.13 g/mol	<a href="#">[1]</a>
CAS Number	41833-13-0	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Yellow to brown solid	<a href="#">[3]</a>
Melting Point	94-98 °C	<a href="#">[3]</a>
Boiling Point	341.3±27.0 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.5±0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
IUPAC Name	4-(hydroxymethyl)-2-nitrophenol	<a href="#">[1]</a>
Synonyms	3-Nitro-4-hydroxybenzyl alcohol	<a href="#">[4]</a>
InChI Key	IMLGJYRKLCMJPI-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	O=N(=O)C1=CC(=C(O)C=C1)CO	<a href="#">[4]</a>

## Experimental Protocols

### Synthesis of 4-Hydroxy-3-nitrobenzyl Alcohol

The synthesis of **4-Hydroxy-3-nitrobenzyl alcohol** can be achieved through the nitration of 4-hydroxybenzyl alcohol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, directed by the activating hydroxyl group.

#### Materials:

- 4-Hydroxybenzyl alcohol
- Nitric acid (70%)

- Sulfuric acid (98%)
- Ice
- Distilled water
- Sodium bicarbonate
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

**Procedure:**

- Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 10 °C.
- Reaction: Dissolve 5 g of 4-hydroxybenzyl alcohol in a separate flask with a minimal amount of a suitable solvent like dichloromethane. Slowly add the chilled nitrating mixture dropwise to the 4-hydroxybenzyl alcohol solution while maintaining the temperature below 10 °C with vigorous stirring.
- Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Carefully pour the reaction mixture over a beaker of crushed ice.
- Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain

the crude product.

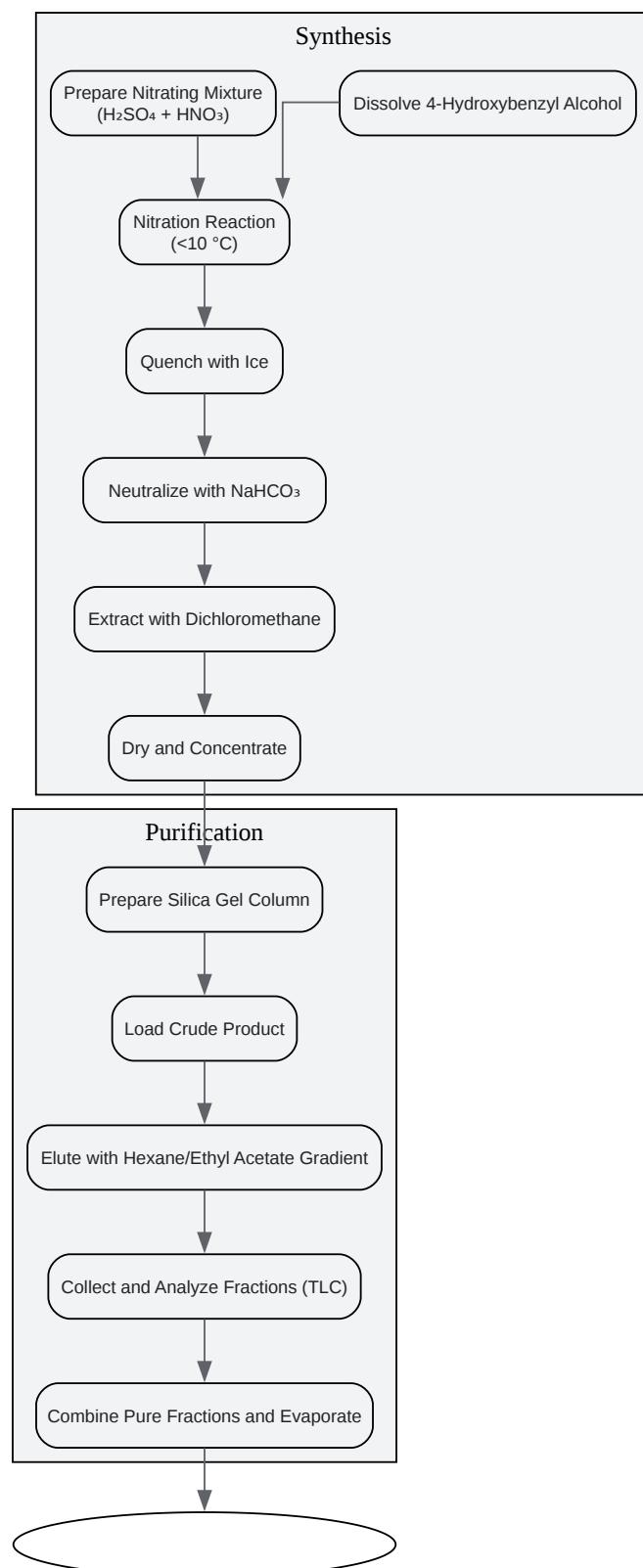
## Purification

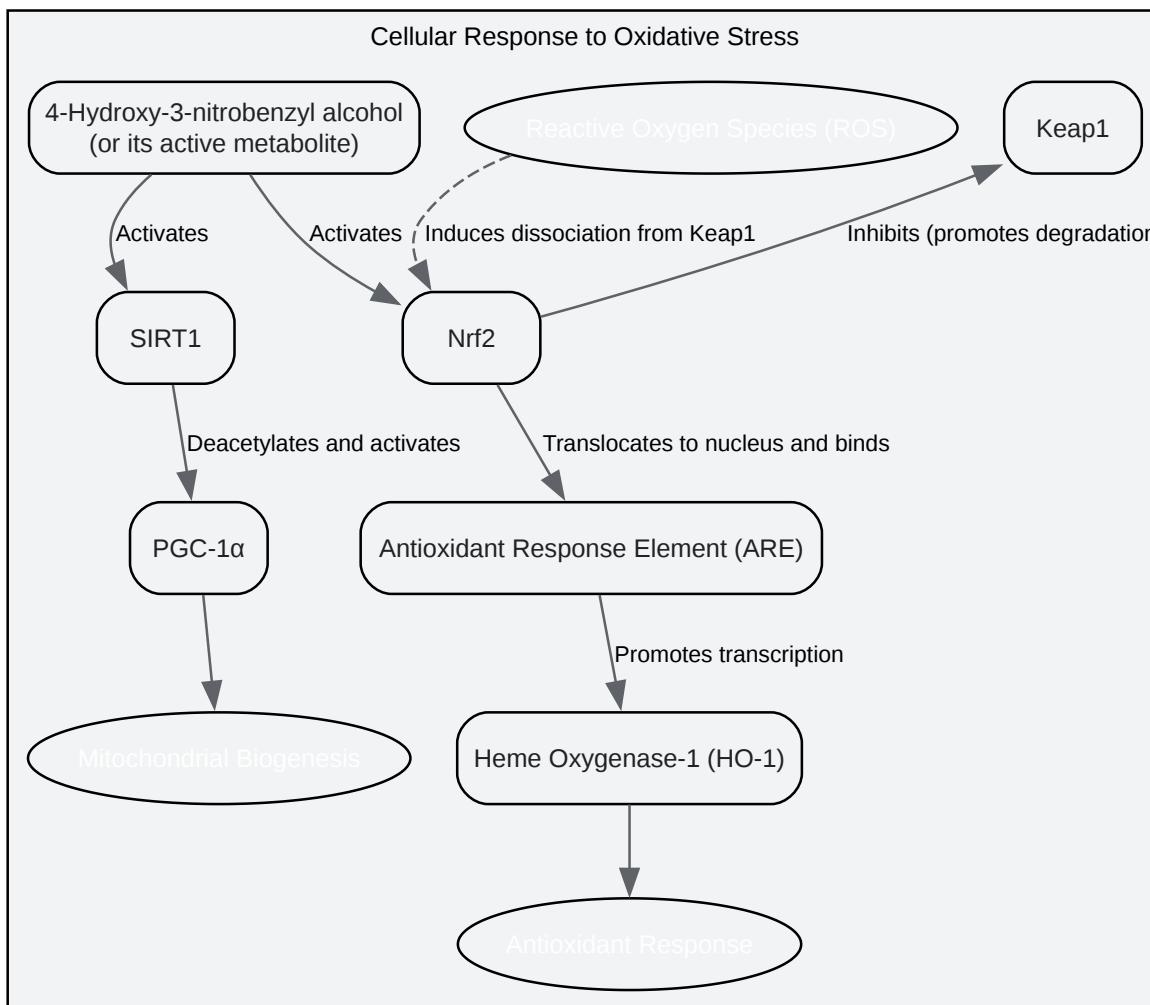
The crude **4-Hydroxy-3-nitrobenzyl alcohol** can be purified by silica gel column chromatography.

Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
- Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
- Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Final Product: Combine the pure fractions and evaporate the solvent to yield purified **4-Hydroxy-3-nitrobenzyl alcohol** as a yellow to brown solid.

## Workflow for Synthesis and Purification





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## References

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